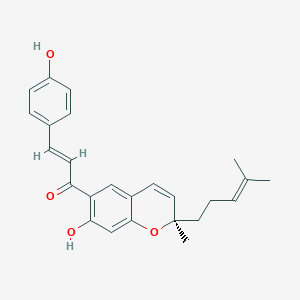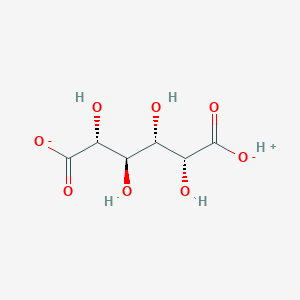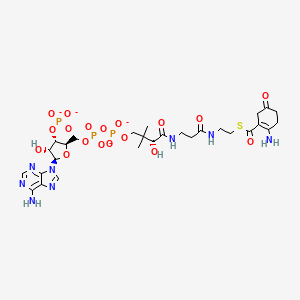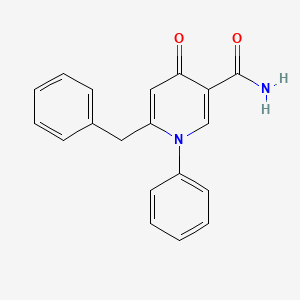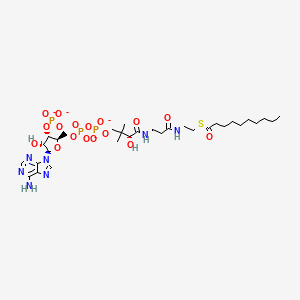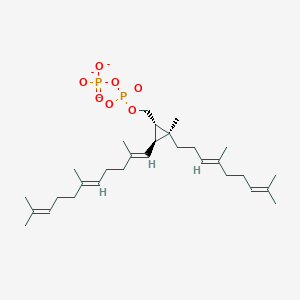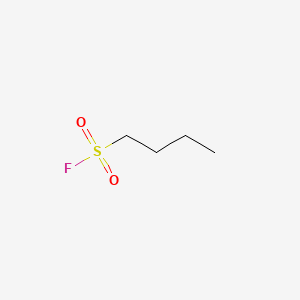
n-Butanesulfonyl fluoride
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to n-Butanesulfonyl fluoride involves several innovative methods, such as the oxidative fluorination process, which is a key technique in preparing compounds with strong electron-withdrawing groups and acidic properties. For example, the efficient synthesis of N-(trifluoromethylsulfonyl)trifluoromethanesulfonimidoyl fluoride demonstrates the oxidative fluorination of N-(trifluoromethylsulfinyl)trifluoromethanesulfonamides, showcasing a method that could be analogous to synthesizing n-Butanesulfonyl fluoride (Garlyauskayte et al., 2002).
Molecular Structure Analysis
While specific studies on the molecular structure of n-Butanesulfonyl fluoride were not directly found, the molecular structure analysis of related sulfonyl fluoride compounds can provide insights into their electronic configuration, geometry, and the impact of substituents on their reactivity and stability. Such structural analyses are crucial for understanding the reactivity patterns and designing synthesis pathways for targeted sulfonyl fluoride compounds.
Chemical Reactions and Properties
n-Butanesulfonyl fluoride participates in various chemical reactions due to its reactive sulfonyl fluoride group. It acts as a sulfonylating agent in different organic transformations, contributing to the synthesis of sulfonamides, sulfonyl fluorides, and other sulfonyl derivatives. The copper-catalyzed direct decarboxylative fluorosulfonylation of aliphatic carboxylic acids is an example of its reactivity, offering a method to access diverse sulfonyl fluoride compounds from readily available materials (Ji-Tao Yi et al., 2022).
Physical Properties Analysis
The physical properties of n-Butanesulfonyl fluoride, such as melting and boiling points, solubility, and stability, are significant for its handling and application in chemical synthesis. While specific data for n-Butanesulfonyl fluoride was not identified, the physical properties of similar sulfonyl fluorides indicate that these compounds can vary widely in their physical state and stability, influenced by their molecular structure.
Chemical Properties Analysis
The chemical properties of n-Butanesulfonyl fluoride, including its reactivity, stability, and interaction with various organic and inorganic substrates, are central to its application in organic synthesis. The compound’s ability to act as a sulfonylating agent, participating in sulfur(VI) fluoride exchange reactions, and its role in introducing sulfonyl fluoride groups into organic molecules, highlight its versatile chemical properties. For example, the development of novel synthetic methods for accessing sulfonyl fluorides through electrochemical oxidative coupling showcases the innovative approaches to manipulate the chemical properties of sulfonyl fluoride compounds for synthetic applications (Laudadio et al., 2019).
Wissenschaftliche Forschungsanwendungen
Inhibition and Promotion of Neuropathy
n-Butanesulfonyl fluoride has been investigated for its potential role in promoting neuropathy when administered after exposure to certain organophosphates. A study by Osman, Moretto, and Lotti (1996) found that n-butanesulfonyl fluoride, among other sulfonyl fluoride analogs, could inhibit neuropathy target esterase (NTE) in vitro. This enzyme is a target for organophosphate-induced delayed polyneuropathy. The research indicated that n-butanesulfonyl fluoride, like phenylmethanesulfonyl fluoride (PMSF), could promote neuropathy in hens exposed to diisopropyl fluorophosphate (DFP) by inhibiting NTE in nervous tissues (Osman, Moretto, & Lotti, 1996).
Conversion of Alcohols into Fluorides
Zhao et al. (2009) explored the use of n-butanesulfonyl fluoride in the fluorination of primary and secondary alcohols. They found that a combination of perfluoro-1-butanesulfonyl fluoride (PBSF) and tetrabutylammonium triphenyldifluorosilicate (TBAT) could efficiently convert alcohols into their corresponding fluorides under mild conditions, offering high yields and minimizing side reactions (Zhao, Zhuang, Fang, Xue, & Zhou, 2009).
Electrochemical Oxidative Coupling in Synthesis
Laudadio et al. (2019) discussed the synthesis of sulfonyl fluorides through electrochemical oxidative coupling of thiols and potassium fluoride. This method is valuable for sulfur(VI) fluoride exchange-based "click chemistry," an important area in chemical biology. The technique offers a mild and environmentally friendly approach for preparing sulfonyl fluorides using readily available starting materials (Laudadio, Bartolomeu, Verwijlen, Cao, de Oliveira, & Noël, 2019).
Safety And Hazards
n-Butanesulfonyl fluoride is classified as a flammable liquid and can cause severe skin burns and eye damage . It should be kept away from heat, hot surfaces, sparks, open flames, and other ignition sources . Protective gloves, clothing, and eye/face protection should be worn when handling this compound .
Zukünftige Richtungen
n-Butanesulfonyl fluoride has potential applications in the development of safer and high-performing rechargeable lithium metal batteries (RLMBs) . It can be used as a co-salt and/or electrolyte additive in fluorinated sulfonamide-based electrolytes, which exhibit superior flame-retardant abilities and decent ionic conductivities .
Eigenschaften
IUPAC Name |
butane-1-sulfonyl fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9FO2S/c1-2-3-4-8(5,6)7/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHGWSCVQFRCBSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9FO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20216207 | |
| Record name | 1-Butanesulfonyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20216207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n-Butanesulfonyl fluoride | |
CAS RN |
660-12-8 | |
| Record name | 1-Butanesulfonyl fluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=660-12-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Butanesulfonyl fluoride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000660128 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | n-Butanesulfonyl fluoride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176017 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Butanesulfonyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20216207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 660-12-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2-butyl-4-chloro-1-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-1H-imidazol-5-yl)methanolate](/img/structure/B1265303.png)
![(3R)-5-[2-(8-azaspiro[4.5]decane-8-carbonyl)-4,6-dimethylanilino]-3-naphthalen-1-yl-5-oxopentanoate](/img/structure/B1265304.png)
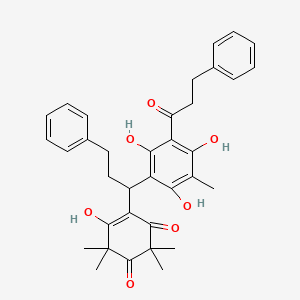
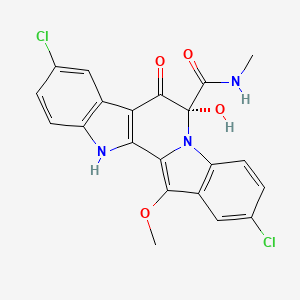
![3-(1-Acetylpiperidin-4-yl)-1-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B1265310.png)
